molecular formula C13H19NO3 B3133319 O-(2-Methylpropyl)-L-tyrosine CAS No. 38589-89-8

O-(2-Methylpropyl)-L-tyrosine

Cat. No.: B3133319
CAS No.: 38589-89-8
M. Wt: 237.29 g/mol
InChI Key: YIACUWYMFUHIMC-UHFFFAOYSA-N
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Description

O-(2-Methylpropyl)-L-tyrosine: is an organic compound derived from the amino acid tyrosine It features a 2-methylpropyl group attached to the oxygen atom of the tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methylpropyl)-L-tyrosine typically involves the esterification of L-tyrosine with 2-methylpropanol. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:

    Acidic Catalysis: Using sulfuric acid or hydrochloric acid as a catalyst, the reaction is carried out under reflux conditions.

    Enzymatic Catalysis: Lipase enzymes can be used to catalyze the esterification under milder conditions, often at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes or solid acid catalysts can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: O-(2-Methylpropyl)-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The phenolic group of the tyrosine moiety can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and reduced derivatives.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

O-(2-Methylpropyl)-L-tyrosine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: It is used in studies related to protein synthesis and enzyme activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(2-Methylpropyl)-L-tyrosine involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It may influence pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    L-tyrosine: The parent compound, which lacks the 2-methylpropyl group.

    O-ethyl-L-tyrosine: Similar structure with an ethyl group instead of a 2-methylpropyl group.

    O-benzyl-L-tyrosine: Contains a benzyl group attached to the oxygen atom.

Uniqueness: O-(2-Methylpropyl)-L-tyrosine is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-10(4-6-11)7-12(14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIACUWYMFUHIMC-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307236
Record name O-(2-Methylpropyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38589-89-8
Record name O-(2-Methylpropyl)-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38589-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(2-Methylpropyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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